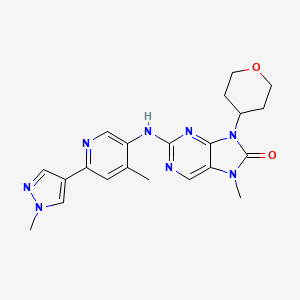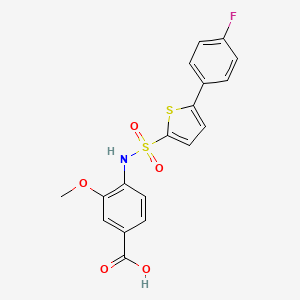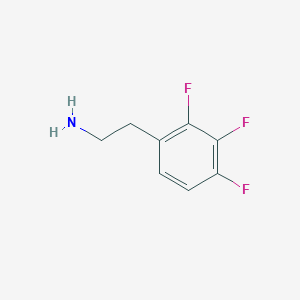
2-(2,3,4-Trifluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 2,3,4-trifluoro- is an organic compound characterized by the presence of a benzene ring substituted with an ethanamine group and three fluorine atoms at the 2, 3, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,3,4-trifluoro- typically involves the trifluoromethylation of benzeneethanamine. One common method is the reaction of benzeneethanamine with trifluoromethylating agents such as Langlois reagent (sodium trifluoromethanesulfinate) in the presence of a catalyst . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and temperatures ranging from -50°C to -110°C .
Industrial Production Methods
Industrial production of Benzeneethanamine, 2,3,4-trifluoro- can be achieved through a multi-step process involving the trifluoromethylation of benzene derivatives followed by amination. The process is designed to be scalable and efficient, with high atom economy and product purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, 2,3,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium thiocyanate (NaSCN) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated amines, quinones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzeneethanamine, 2,3,4-trifluoro- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 2,3,4-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneethanamine: The parent compound without the trifluoromethyl groups.
Benzeneethanamine, 3,4,5-trimethoxy-: A similar compound with methoxy groups instead of fluorine atoms.
Benzeneethanamine, 4-(trifluoromethoxy)-: Another trifluoromethylated derivative with different substitution patterns.
Uniqueness
Benzeneethanamine, 2,3,4-trifluoro- is unique due to the specific positioning of the trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and unique electronic effects that influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C8H8F3N |
|---|---|
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
2-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3-4,12H2 |
Clave InChI |
QXYVGPGEWUSUPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CCN)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



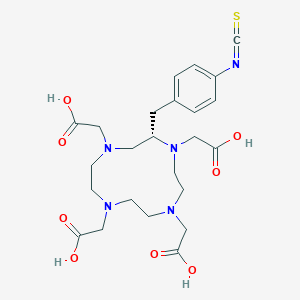
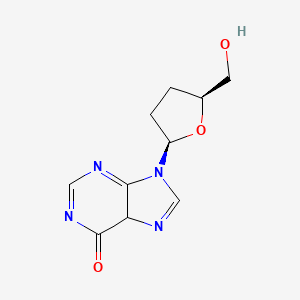
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
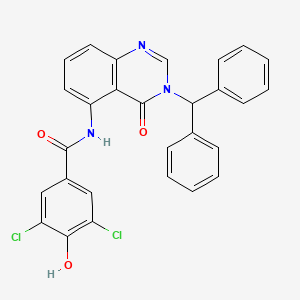
![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)

![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
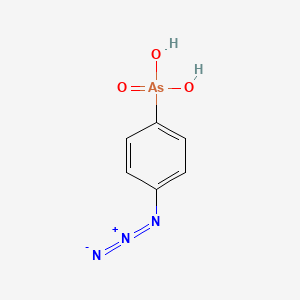
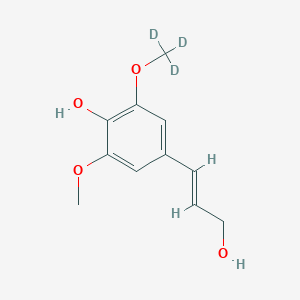
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
